molecular formula C9H11NO4 B8752394 6-amino-2,3-dimethoxy-benzoic Acid CAS No. 5653-51-0

6-amino-2,3-dimethoxy-benzoic Acid

Cat. No. B8752394
CAS RN: 5653-51-0
M. Wt: 197.19 g/mol
InChI Key: LPDRGWOTVNVWNE-UHFFFAOYSA-N
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Description

6-amino-2,3-dimethoxy-benzoic Acid is a useful research compound. Its molecular formula is C9H11NO4 and its molecular weight is 197.19 g/mol. The purity is usually 95%.
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properties

CAS RN

5653-51-0

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

6-amino-2,3-dimethoxybenzoic acid

InChI

InChI=1S/C9H11NO4/c1-13-6-4-3-5(10)7(9(11)12)8(6)14-2/h3-4H,10H2,1-2H3,(H,11,12)

InChI Key

LPDRGWOTVNVWNE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)N)C(=O)O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 36.8 g (130 mmol) of 2-carbomethoxy-N,N-diacetyl-3,4-dimethoxyaniline and 500 mL of 2N NaOH was prepared and heated to reflux to obtain a clear brown solution. After refluxing for 5 hours, the reaction mixture was treated with Darco and filtered through a Hyflo bed to give a clear yellow solution. Glacial acetic acid (65 mL) was added and the reaction mixture was extracted with 2×500 mL of methylene chloride. Drying over sodium sulfate and rotary evaporation gave 19.5 g (76%) of crude white product. Recrystallization from ethyl acetate-hexane gave 15.4 g (60%) of the product as a white crystalline solid, mp 92.5°-95.0° C. NMR (CDCl3) δ 3.78 (s, 3H, OCH3), 4.02 (s, 3H, OCH3), 6.45 (d, 1H, J=10 Hz, ArH), 7.00 (d, 1H, J=10 Hz, ArH), 7.60 (br s, 3 H, CO2H and NH2).
Name
2-carbomethoxy-N,N-diacetyl-3,4-dimethoxyaniline
Quantity
36.8 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
solvent
Reaction Step Three
Yield
60%

Synthesis routes and methods II

Procedure details

To a solution of 23.4 g (104 mmol) 6-nitro-2,3-dimethoxy-benzoic acid in ethanol 2.5 g Pd/C were added and treated with 1 bar H2 for 24 h. The catalyst was removed by filtration over Celite, the solution evaporated, the residue was dissolved in 300 ml dioxane and lyophilized.
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A slurry of 2,3-dimethoxy-6-nitrobenzoic acid (5 g, 22 mM) in EtOH (200 ml) was treated with Pd/C (5%, 0.5 g) and the mixture hydrogenated in a Parr apparatus at 45 psi for 1 hour. The reaction mixture was filtered and the solvent removed from the filtrate. An off-white semi-solid residue was isolated. Crystallization from isopropanol afforded the amine, 3.8 g (86.7%), mp 71°-72° C.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One

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